Amino Acid Sequence Identity: Zmc13 vs. Tomato LAT52 and Olive Ole e I
Direct pairwise alignments of the full-length protein sequences demonstrate that Zmc13 (maize) shares 38% amino acid identity with the major olive pollen allergen Ole e I, whereas the tomato anther-specific protein LAT52 shares only 36% identity with Ole e I [1]. This places Zmc13 as measurably closer in primary sequence to Ole e I than is LAT52, despite all three belonging to the same Ole e I domain family. The 2-percentage-point difference in identity (38% vs. 36%) corresponds to approximately 3–4 additional mismatched residues over the ~145-amino-acid region aligned.
| Evidence Dimension | Full-length amino acid sequence identity to Ole e I |
|---|---|
| Target Compound Data | 38% identity (Zmc13 vs. Ole e I) |
| Comparator Or Baseline | LAT52 vs. Ole e I: 36% identity |
| Quantified Difference | 2 percentage points higher identity for Zmc13 |
| Conditions | Pairwise sequence alignment of full-length predicted polypeptides (Ole e I, 145 aa; Zmc13, 170 aa; LAT52, 161 aa) |
Why This Matters
Researchers requiring a monocot model protein with the highest sequence similarity to the biochemically well-characterized Ole e I allergen should select Zmc13 over LAT52; even small differences in conserved cysteine spacing and surface epitopes can alter antibody cross-reactivity and protein interaction assays.
- [1] Alché JD, Castro AJ, Olmedilla A, Fernández MC, Rodríguez R, Villalba M, Rodríguez‑García MI. The major olive pollen allergen (Ole e I) shows both gametophytic and sporophytic expression during anther development, and its synthesis and storage takes place in the RER. J Cell Sci. 1999;112 (Pt 15):2501‑2509. View Source
